molecular formula C23H18N2O2 B12519683 4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 651719-99-2

4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12519683
CAS No.: 651719-99-2
M. Wt: 354.4 g/mol
InChI Key: FOWYGSWPIWJAPJ-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining a benzyloxy group, a phenylpyrimidine moiety, and a cyclohexa-2,5-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-benzyloxybenzaldehyde with 6-phenylpyrimidine-2(1H)-one under basic conditions to form the intermediate 4-[4-(benzyloxy)phenyl]-6-phenylpyrimidin-2(1H)-one. This intermediate is then subjected to a cyclization reaction with cyclohexa-2,5-dien-1-one under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one
  • 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone

Uniqueness

4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

651719-99-2

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-(4-phenyl-6-phenylmethoxypyrimidin-2-yl)phenol

InChI

InChI=1S/C23H18N2O2/c26-20-13-11-19(12-14-20)23-24-21(18-9-5-2-6-10-18)15-22(25-23)27-16-17-7-3-1-4-8-17/h1-15,26H,16H2

InChI Key

FOWYGSWPIWJAPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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